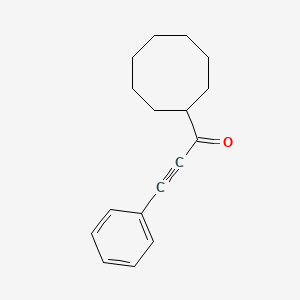
1-Cyclooctyl-3-phenylprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ciclooctil-3-fenilprop-2-in-1-ona es un compuesto orgánico con la fórmula molecular C17H20O. Se caracteriza por un grupo ciclooctil unido a una parte de fenilprop-2-in-1-ona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-ciclooctil-3-fenilprop-2-in-1-ona generalmente implica la reacción de bromuro de ciclooctilo con fenilacetileno en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) bajo condiciones de reflujo. El producto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 1-ciclooctil-3-fenilprop-2-in-1-ona no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes y emplear técnicas de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Ciclooctil-3-fenilprop-2-in-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir el grupo alquino en un alqueno o alcano.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de fenilo, introduciendo diferentes sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Gas hidrógeno con un catalizador de paladio bajo presión atmosférica.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alquenos o alcanos.
Sustitución: Varios derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
1-Ciclooctil-3-fenilprop-2-in-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-ciclooctil-3-fenilprop-2-in-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando varias vías bioquímicas. Por ejemplo, puede inhibir enzimas involucradas en la proliferación celular, lo que lleva a posibles efectos anticancerígenos. Los objetivos y vías moleculares exactos aún están bajo investigación.
Compuestos similares:
1-Ciclohexil-3-fenilprop-2-in-1-ona: Estructura similar pero con un grupo ciclohexil en lugar de un grupo ciclooctil.
1-Fenil-2-propyn-1-ona: Carece del grupo ciclooctil, lo que lo hace menos voluminoso y potencialmente menos activo en ciertas reacciones.
Singularidad: 1-Ciclooctil-3-fenilprop-2-in-1-ona es único debido a su grupo ciclooctil más grande, que puede influir en su reactividad e interacciones con otras moléculas
Comparación Con Compuestos Similares
1-Cyclohexyl-3-phenylprop-2-yn-1-one: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
1-Phenyl-2-propyn-1-one: Lacks the cyclooctyl group, making it less bulky and potentially less active in certain reactions.
Uniqueness: 1-Cyclooctyl-3-phenylprop-2-yn-1-one is unique due to its larger cyclooctyl group, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
918638-71-8 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1-cyclooctyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H20O/c18-17(14-13-15-9-5-4-6-10-15)16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-12H2 |
Clave InChI |
HHJOJVSFXXTSRK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


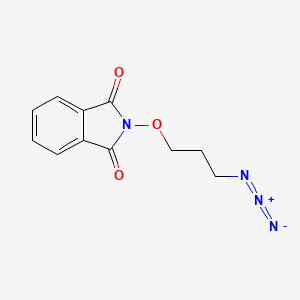

![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
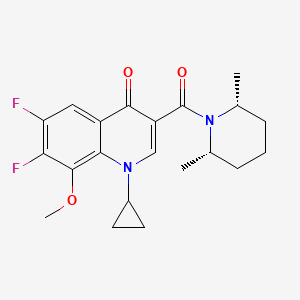
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
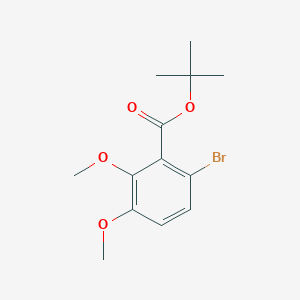
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)

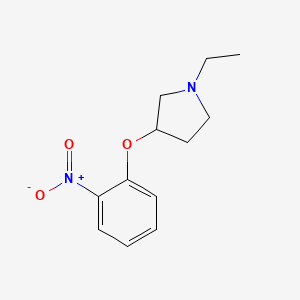
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
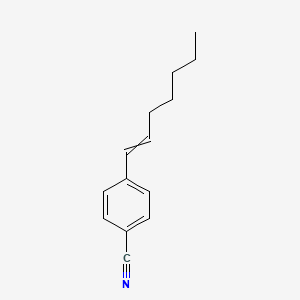
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
